Cas no 73907-99-0 (Ethyl 6-amino-1H-indazole-7-carboxylate)
Ethyl 6-amino-1H-indazole-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-amino-1H-indazole-7-carboxylate
- A865999
- Ethyl6-amino-1H-indazole-7-carboxylate
- EN300-4399662
- 73907-99-0
- DTXSID60743709
-
- MDL: MFCD23135843
- Inchi: 1S/C10H11N3O2/c1-2-15-10(14)8-7(11)4-3-6-5-12-13-9(6)8/h3-5H,2,11H2,1H3,(H,12,13)
- InChI Key: SCTMZLMUCSXNGV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(=CC=C2C=NNC=12)N)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 81Ų
Ethyl 6-amino-1H-indazole-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001157-1g |
Ethyl 6-amino-1H-indazole-7-carboxylate |
73907-99-0 | 95% | 1g |
$525.00 | 2023-09-01 | |
| Chemenu | CM149952-1g |
Ethyl 6-amino-1H-indazole-7-carboxylate |
73907-99-0 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM149952-1g |
Ethyl 6-amino-1H-indazole-7-carboxylate |
73907-99-0 | 95% | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741737-1g |
Ethyl 6-amino-1h-indazole-7-carboxylate |
73907-99-0 | 98% | 1g |
¥4200.00 | 2024-07-28 | |
| Ambeed | A779647-1g |
Ethyl 6-amino-1H-indazole-7-carboxylate |
73907-99-0 | 95+% | 1g |
$500.0 | 2025-04-17 |
Ethyl 6-amino-1H-indazole-7-carboxylate Suppliers
Ethyl 6-amino-1H-indazole-7-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Ethyl 6-amino-1H-indazole-7-carboxylate
Comprehensive Overview of Ethyl 6-amino-1H-indazole-7-carboxylate (CAS No. 73907-99-0): Properties, Applications, and Industry Insights
Ethyl 6-amino-1H-indazole-7-carboxylate (CAS No. 73907-99-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This indazole derivative serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. The compound's 6-amino and 7-carboxylate functional groups make it a versatile building block for drug discovery, aligning with current trends in small-molecule therapeutics and precision medicine.
In recent years, the demand for heterocyclic compounds like Ethyl 6-amino-1H-indazole-7-carboxylate has surged, driven by the pharmaceutical industry's focus on kinase inhibitors and GPCR-targeted drugs. Researchers frequently explore its potential in cancer therapy, neurodegenerative disease research, and anti-inflammatory agents, reflecting its relevance to high-impact medical fields. The compound's CAS number 73907-99-0 is often searched alongside terms such as "indazole synthesis," "pharmaceutical intermediates," and "structure-activity relationship," highlighting its technical importance.
From a chemical perspective, Ethyl 6-amino-1H-indazole-7-carboxylate exhibits notable stability under standard laboratory conditions, with a molecular weight of 219.23 g/mol and a purity typically exceeding 98% in commercial samples. Its solubility profile—moderate in polar organic solvents like DMSO and ethanol but limited in water—makes it suitable for medicinal chemistry optimization workflows. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed for quality verification, addressing common queries about "how to characterize indazole derivatives" in academic forums.
The compound's role in green chemistry initiatives is another trending topic. Manufacturers increasingly adopt catalytic methods and solvent-free reactions to produce Ethyl 6-amino-1H-indazole-7-carboxylate, reducing environmental impact while maintaining yield efficiency. This aligns with searches for "sustainable synthesis of heterocycles" and "green pharmaceutical intermediates," demonstrating the industry's shift toward eco-friendly practices.
In drug development pipelines, CAS 73907-99-0 frequently appears as a precursor to biologically active indazoles with improved pharmacokinetic properties. Its ethyl ester moiety allows straightforward derivatization into amides or acids, a feature exploited in prodrug design and metabolic stability enhancement. Recent patent literature reveals its utility in JAK/STAT pathway inhibitors and PDE4 modulators, addressing prevalent health conditions like autoimmune disorders and respiratory diseases.
Quality control protocols for Ethyl 6-amino-1H-indazole-7-carboxylate emphasize strict impurity profiling, particularly for genotoxic impurities below ICH Q3D thresholds. This responds to frequent regulatory questions about "pharmaceutical intermediate specifications" and "ICH guidelines for APIs." Analytical method development for this compound often involves UHPLC-MS/MS techniques to achieve the required sensitivity.
Emerging applications in material science have expanded the compound's relevance beyond life sciences. Its conjugated π-system enables potential use in organic semiconductors and photocatalysts, coinciding with growing interest in "indazole-based functional materials" in scientific literature. This multidisciplinary utility positions 73907-99-0 as a compound of sustained industrial importance.
For researchers sourcing this material, key considerations include supplier reliability, batch-to-batch consistency, and technical data sheet completeness—topics frequently discussed in chemical procurement communities. Storage recommendations typically suggest 2-8°C under inert atmosphere to preserve the amino group's reactivity, addressing practical handling concerns raised in laboratory forums.
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